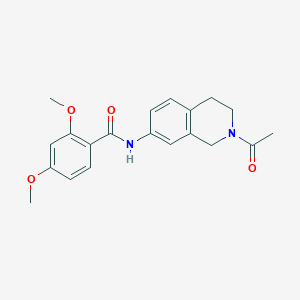

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethoxybenzamide

Description

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethoxybenzamide is a benzamide derivative featuring a tetrahydroisoquinoline core substituted with an acetyl group at position 2 and a 2,4-dimethoxybenzamide moiety at position 5. The tetrahydroisoquinoline scaffold is prevalent in central nervous system (CNS)-active compounds, while the dimethoxybenzamide group may enhance solubility and binding affinity . Its synthesis likely involves amide coupling, as seen in analogous compounds (e.g., microwave-assisted reactions with HBTU or similar reagents) .

Properties

IUPAC Name |

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-13(23)22-9-8-14-4-5-16(10-15(14)12-22)21-20(24)18-7-6-17(25-2)11-19(18)26-3/h4-7,10-11H,8-9,12H2,1-3H3,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMCWUABHBXLGLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethoxybenzamide typically involves multiple steps, starting with the formation of the tetrahydroisoquinoline core. This can be achieved through the Pictet-Spengler reaction, which involves the condensation of a suitable amine with an aldehyde in the presence of an acid catalyst. Subsequent acetylation and benzamide formation steps are then carried out to obtain the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethoxybenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of corresponding oxo derivatives.

Reduction: Reduction products such as tetrahydroisoquinoline derivatives.

Substitution: Substituted benzamide derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and fine chemicals.

Biology: It serves as a tool in biological studies to investigate enzyme inhibition and receptor binding.

Medicine: N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethoxybenzamide has shown potential as an anticonvulsant and anticancer agent. Its derivatives are being explored for their therapeutic properties.

Industry: The compound is utilized in the production of various chemical products, including dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism by which N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethoxybenzamide exerts its effects involves interaction with specific molecular targets. It may inhibit enzymes such as dihydrofolate reductase (DHFR) and cyclin-dependent kinases (CDKs), which play crucial roles in cellular processes. The compound's binding to these targets disrupts normal cellular functions, leading to its therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural and functional differences between the target compound and similar benzamide derivatives:

Key Observations

Core Structure Variations: The tetrahydroisoquinoline core (target compound) is structurally distinct from tetrahydroquinoline () and tetrahydroacridine (). Isoquinolines often exhibit stronger CNS penetration due to planarity and lipophilicity, whereas acridines are bulkier and may favor intercalation or enzyme inhibition .

Substituent Effects: The 2,4-dimethoxybenzamide group in the target compound likely enhances solubility relative to tert-butyl () or adamantane () substituents. Acetyl vs. Isobutyryl: The acetyl group (target compound) is smaller and less sterically hindered than the isobutyryl group (), possibly improving binding pocket accommodation.

Biological Activity :

- Compounds with dimethoxybenzamide motifs (target, ) are associated with antioxidant or anti-aging applications, suggesting shared redox-modulating properties .

- Sulfonamide-pyrimidine hybrids () demonstrate broader enzyme inhibition profiles (e.g., kinases, proteases) due to dual pharmacophoric elements, whereas the target compound’s simpler structure may favor selectivity .

Synthetic Accessibility :

- The target compound’s synthesis likely parallels methods in (microwave-assisted amide coupling), offering efficiency over traditional reflux-based approaches ().

Biological Activity

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 338.4 g/mol

- CAS Number : 955755-31-4

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various molecular targets. The tetrahydroisoquinoline core is known for its ability to modulate neurotransmitter systems and exhibit neuroprotective effects. Additionally, the dimethoxybenzamide moiety contributes to its potential as an enzyme inhibitor.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor growth and proliferation.

- Receptor Modulation : It might act as a ligand for various receptors, influencing signaling pathways related to cancer and neurodegenerative diseases.

Anticancer Activity

Research indicates that N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethoxybenzamide exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Inhibition of cell proliferation |

| A549 (Lung Cancer) | 10.0 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest |

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It has been shown to reduce oxidative stress and inflammation in neuronal cells.

Case Studies

- In Vivo Studies : In a study involving mice with induced tumors, administration of the compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to apoptosis induction and inhibition of angiogenesis.

- Cell Culture Experiments : In vitro assays demonstrated that N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethoxybenzamide effectively reduced the viability of cancer cells while sparing normal cells.

Safety and Toxicology

Preliminary toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. Further studies are required to fully understand its pharmacokinetics and potential side effects.

Q & A

Basic Research Questions

Q. What are the key structural motifs of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethoxybenzamide, and how do they influence its pharmacological potential?

- Structural Analysis :

- The compound combines a tetrahydroisoquinoline core with a 2,4-dimethoxybenzamide substituent. The acetyl group at the 2-position of the tetrahydroisoquinoline enhances stability and modulates lipophilicity, while the dimethoxybenzamide moiety may facilitate interactions with biological targets (e.g., enzymes or receptors) through hydrogen bonding or π-π stacking .

- Functional Implications : The tetrahydroisoquinoline scaffold is associated with neuropharmacological activity (e.g., opioid receptor modulation), and the dimethoxy groups on the benzamide could influence metabolic stability and bioavailability .

Q. What synthetic strategies are commonly employed to prepare this compound, and what are the critical optimization steps?

- Synthesis Methodology :

- Multi-step routes typically involve amide coupling between a functionalized tetrahydroisoquinoline intermediate (e.g., 2-acetyl-7-amino-1,2,3,4-tetrahydroisoquinoline) and 2,4-dimethoxybenzoyl chloride.

- Key Challenges : Side reactions during acylation and purification of intermediates. Optimization includes using coupling agents like BOP or HATU, and monitoring reactions via HPLC or TLC .

- Purification : Silica gel chromatography or recrystallization is critical to isolate high-purity final products (>95% by NMR) .

Q. Which analytical techniques are essential for characterizing this compound and its intermediates?

- Standard Protocols :

- NMR Spectroscopy : H and C NMR confirm regioselectivity of substitutions (e.g., acetyl group placement) and aromatic proton environments .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- HPLC : Assesses purity and monitors reaction progress (e.g., retention time shifts for intermediates) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

- SAR Framework :

- Core Modifications : Replacing the acetyl group with sulfonyl or thiophene-carbonyl moieties alters receptor binding affinity (e.g., orexin-1 receptor antagonism) .

- Substituent Effects : Varying methoxy positions on the benzamide (e.g., 3,4-dimethoxy vs. 2,4-dimethoxy) impacts solubility and target selectivity. Quantitative data from radioligand binding assays (e.g., IC values) are critical for SAR validation .

Q. How can contradictory data in biological assays (e.g., varying IC values across studies) be resolved?

- Troubleshooting Approaches :

- Assay Conditions : Control for variables like buffer pH, incubation time, and cell line specificity. For example, neuropharmacological activity may vary between neuronal (SH-SY5Y) vs. non-neuronal cell models .

- Compound Stability : Test for degradation under assay conditions using LC-MS. Dimethoxybenzamides are prone to oxidative metabolism, which can reduce apparent potency .

Q. What experimental approaches are used to elucidate the compound’s mechanism of action in neuropharmacological contexts?

- Mechanistic Studies :

- Receptor Binding Assays : Competitive displacement assays with radiolabeled ligands (e.g., H-naloxone for opioid receptors) quantify binding affinity .

- Functional Assays : Calcium flux or cAMP inhibition assays in transfected HEK293 cells expressing target receptors (e.g., orexin-1) confirm antagonist/inverse agonist activity .

- In Vivo Models : Behavioral tests (e.g., tail-flick test for analgesia) correlate in vitro data with physiological effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.